molecular formula C24H22ClN3O3 B4982536 3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one

3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one

Cat. No.: B4982536
M. Wt: 435.9 g/mol
InChI Key: KOSUCWLJZHEIQK-UHFFFAOYSA-N
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Description

3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Properties

IUPAC Name

3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3/c1-27(14-22(29)16-7-3-2-4-8-16)15-23(30)28-20-10-6-5-9-18(20)24(31)26-19-13-17(25)11-12-21(19)28/h2-13,22,29H,14-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSUCWLJZHEIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC=CC=C1)O)CC(=O)N2C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving a suitable amine and a benzoyl chloride derivative.

    Introduction of the chloro group: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the hydroxy-phenylethyl group: This step involves a nucleophilic substitution reaction where the hydroxy-phenylethyl group is introduced using a suitable alkylating agent.

    Final acetylation: The compound is acetylated using acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

    Quality control: Implementing rigorous testing protocols to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro group or to convert the ketone to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol or dechlorinated product.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one involves its interaction with the central nervous system. It is believed to:

    Bind to benzodiazepine receptors: Enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA).

    Modulate ion channels: Affecting the flow of chloride ions across neuronal membranes, leading to sedative and anxiolytic effects.

    Influence neurotransmitter release: Potentially altering the release of other neurotransmitters such as serotonin and dopamine.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-chloro-11-[2-[(2-hydroxy-2-phenylethyl)-methylamino]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substituents could potentially lead to different receptor binding affinities and therapeutic effects.

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